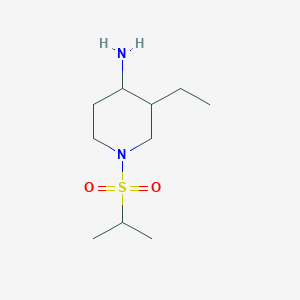

3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

3-ethyl-1-propan-2-ylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S/c1-4-9-7-12(6-5-10(9)11)15(13,14)8(2)3/h8-10H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOWBTRXNHFMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl group and a propane sulfonyl moiety. This structure is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in critical biological pathways. For instance, inhibitors targeting farnesyltransferase (FTase) have shown promise in cancer therapy by preventing the post-translational modification of proteins essential for tumor growth . The sulfonamide group in the structure may enhance binding affinity to target enzymes through hydrogen bonding interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that related compounds with similar structural motifs effectively inhibited FTase with IC50 values in the nanomolar range, indicating strong potential for anticancer applications .

- Enzyme Inhibition Profiles : Research on structural analogs has revealed that modifications in the piperidine ring can significantly alter inhibitory potency against PI3K, suggesting that this compound may exhibit similar variability in activity depending on its specific substitution patterns .

- Antimicrobial Activity : Compounds with similar sulfonamide functionalities have been evaluated for their antibacterial activity, showing effective inhibition against Staphylococcus aureus and Escherichia coli, which could hint at the potential antimicrobial properties of this compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets effectively. Its sulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug development. The compound's structure can be represented as follows:

- Chemical Structure :

- Molecular Formula: C10H22N2O2S

- Molecular Weight: 234.35888 g/mol

Antiviral Activity

One of the most significant applications of 3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine is its potential as an antiviral agent. Research has indicated that compounds containing piperidine moieties can effectively inhibit viral proteases, which are critical for viral replication.

- Case Study: MERS-CoV Inhibition

In a study focused on Middle East Respiratory Syndrome Coronavirus (MERS-CoV), the design of peptidomimetic inhibitors incorporating piperidine structures was explored. These inhibitors were shown to interact with the MERS-CoV 3CL protease, demonstrating potent antiviral activity against multiple coronaviruses, including SARS-CoV and FIPV (Feline Infectious Peritonitis Virus) .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | <10 | >250 |

This table summarizes the inhibitory concentration required to reduce viral activity by 50%, indicating strong potency.

Antineoplastic Properties

Research has also indicated potential antineoplastic properties of piperidine derivatives, including this compound. These compounds may inhibit specific cancer cell lines by targeting crucial enzymes involved in cell proliferation.

- Case Study: Cyclin-dependent Kinase Inhibition

A study on novel intermediates for synthesizing 4-aminopyrimidine derivatives revealed that similar piperidine compounds could inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cancer progression .

Structure-guided Design

The structure-guided design approach has been instrumental in developing this compound as an inhibitor. By analyzing the crystal structures of enzyme-inhibitor complexes, researchers can optimize the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

1-(Propane-2-sulfonyl)piperidin-4-amine

1-Methanesulfonyl-piperidin-4-amine Derivatives

3-Ethyl-1-(piperidin-4-yl)indolin-2-one Derivatives

- Example : Compounds 7e–j ().

- Key Difference : Incorporates an indolin-2-one scaffold instead of a standalone piperidine ring.

- Impact : Expanded aromatic systems may improve target affinity (e.g., opioid receptors) but increase metabolic instability .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogD (pH 7.4) | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| 3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine | 220.38 | -2.35 | 63.4 | 1 | 3 |

| 1-(Propane-2-sulfonyl)piperidin-4-amine | 206.31 | -2.50* | 63.4 | 1 | 3 |

| 1-Methanesulfonyl-piperidin-4-amine | 178.24 | -1.80* | 60.2 | 1 | 3 |

*Estimated based on structural trends.

- Lipophilicity: The 3-ethyl group increases logD by ~0.55 units compared to the non-ethyl analogue, favoring membrane penetration but risking solubility limitations .

- Polarity : Identical PSA values for propane-2-sulfonyl derivatives suggest similar passive diffusion rates.

Preparation Methods

Synthesis of Piperidine Core with 3-Ethyl and 4-Amino Substituents

Starting Materials:

Piperidine derivatives or suitably substituted piperidones can serve as precursors. For example, 3-ethylpiperidin-4-one or 3-ethylpiperidine derivatives can be used as core scaffolds.Amination at the 4-Position:

Reductive amination or nucleophilic substitution can introduce the amine group at the 4-position. For example, reduction of 4-keto groups or displacement of leaving groups by ammonia or amines.Stereochemical Control:

The preparation may require stereoselective methods to ensure the correct configuration at the 3- and 4-positions, often achieved by chiral catalysts or resolution techniques.

Introduction of the Propane-2-sulfonyl Group at N-1

Sulfonylation Reaction:

The N-1 position of the piperidine ring can be sulfonylated using propane-2-sulfonyl chloride or propane-2-sulfonic acid derivatives under basic conditions.-

- Use of a base such as triethylamine or pyridine to neutralize HCl formed during sulfonylation.

- Solvents like dichloromethane or tetrahydrofuran (THF) at low to ambient temperature to control reaction rate and selectivity.

Purification:

The crude sulfonylated product is purified by recrystallization or chromatography.

Example Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | 3-Ethylpiperidin-4-one + ethylating agent | 3-Ethylpiperidin-4-one derivative |

| 2 | Reductive amination | Ammonia or amine + reducing agent (NaBH4) | 3-Ethylpiperidin-4-amine |

| 3 | N-Sulfonylation | Propane-2-sulfonyl chloride + base | This compound |

Research Findings and Analytical Data

Yields:

Reported yields for similar sulfonylated piperidine derivatives typically range from 60% to 85% depending on reaction conditions and purification methods.-

- NMR Spectroscopy: Confirms substitution pattern on the piperidine ring and presence of sulfonyl group.

- Mass Spectrometry: Molecular ion peak consistent with 234.36 g/mol.

- IR Spectroscopy: Characteristic sulfonyl (S=O) stretching bands near 1150-1350 cm⁻¹.

- Elemental Analysis: Consistent with C10H22N2O2S composition.

Purity:

Typically >95% after purification steps, suitable for pharmacological or further synthetic applications.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Comments |

|---|---|---|

| Piperidine core | Alkylation, reductive amination | Control stereochemistry if needed |

| Amination at C-4 | Reductive amination or nucleophilic substitution | Use mild reducing agents for selectivity |

| N-Sulfonylation | Reaction with propane-2-sulfonyl chloride + base | Low temperature to avoid side reactions |

| Purification | Chromatography, recrystallization | Achieves high purity |

| Characterization | NMR, MS, IR, elemental analysis | Confirms structure and purity |

Q & A

Q. What are the common synthetic routes for 3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine, and how can intermediates be characterized?

- Methodological Answer : A typical synthesis involves multi-step alkylation and sulfonylation reactions. For example, intermediates like N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can undergo debenzylation to yield primary amines, followed by sulfonylation with propane-2-sulfonyl chloride. Key steps include:

- Intermediate Synthesis : Use of MS (ESI+) for mass confirmation (e.g., m/z 198 [M + H]+ for amine intermediates) .

- Final Step : Coupling reactions under reflux conditions (e.g., 140°C in ethanol with triethylamine) to introduce the sulfonyl group .

Characterization of intermediates relies on 1H NMR (e.g., δ 8.60 ppm for aromatic protons) and MS to verify molecular weight and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments, such as sulfonyl-adjacent methyl groups (δ 1.09–1.00 ppm) and piperidine ring protons (δ 3.73–2.75 ppm) .

- Mass Spectrometry (ESI+) : Confirms molecular ion peaks (e.g., m/z 492 [M + H]+ for sulfonylated derivatives) .

- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Prep TLC : Used for small-scale purification, especially for polar intermediates (e.g., Rf = 0.5 in ethyl acetate/hexane) .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for bulk separation.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the propane-2-sulfonyl group?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (100–140°C), solvent polarity (ethanol vs. DMF), and base (TEA vs. K2CO3) .

- Quantum Chemical Calculations : Predict reactivity using transition-state modeling (e.g., ICReDD’s reaction path search methods) to identify energy barriers .

- Real-Time Monitoring : Employ in-situ FTIR to track sulfonylation progress and minimize side reactions .

Q. What methodologies analyze stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3, with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Correlate optical activity with absolute configuration for biologically active isomers .

- SHELXD/SHELXE : Resolve crystallographic data to assign R/S configurations in single crystals .

Q. How should contradictory data between mass spectrometry and NMR spectroscopy be resolved?

- Methodological Answer :

- Cross-Validation : Repeat MS in negative-ion mode (ESI-) to detect [M – H]– peaks and confirm molecular weight .

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals (e.g., δ 2.33–1.79 ppm for cyclohexyl protons) to assign connectivity .

- Isotopic Labeling : Use deuterated reagents to trace ambiguous proton environments .

Q. What computational approaches predict reactivity in modifications of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. acetonitrile) .

- Machine Learning : Train models on existing sulfonylation data to predict optimal catalysts (e.g., Pd/C vs. CuI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.